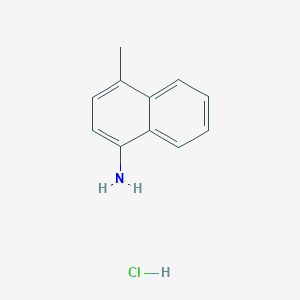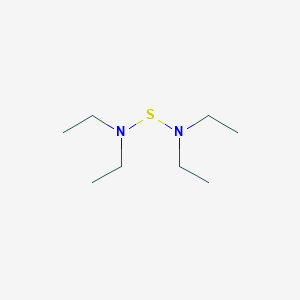
Sulfoxylic diamide, tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoxylic diamide, tetraethyl- is a chemical compound with the molecular formula C8H20N2S. It is known for its unique structure, which includes two amide groups and a sulfur atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfoxylic diamide, tetraethyl- typically involves the reaction of sulfoximines with tetraethyl orthosilicate under specific conditions. The reaction is facilitated by the presence of hypervalent iodine (III) reagents and simple sources of ammonia in alcohol solvents . This method ensures high yields and tolerance of polar, protic, and basic functionality.
Industrial Production Methods
Industrial production of sulfoxylic diamide, tetraethyl- often involves large-scale synthesis using similar methods as described above. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sulfoxylic diamide, tetraethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: The amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, ammonia, and alcohol solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoximines, simpler amides, and substituted derivatives of sulfoxylic diamide, tetraethyl-.
Aplicaciones Científicas De Investigación
Sulfoxylic diamide, tetraethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of other chemicals and materials due to its unique properties
Mecanismo De Acción
The mechanism of action of sulfoxylic diamide, tetraethyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect calcium channels, leading to muscle contraction and other physiological effects. This mechanism is similar to that of other diamide compounds, which act on the ryanodine receptor to regulate calcium ion release .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sulfoxylic diamide, tetraethyl- include:
Sulfoximines: These compounds have similar structures and chemical properties.
Sulfonamides: They share the amide functional group and are used in similar applications.
Sulfoxylic acid: An isomer of sulfoxylic diamide, tetraethyl-, with different chemical properties.
Uniqueness
Sulfoxylic diamide, tetraethyl- is unique due to its specific structure, which includes two amide groups and a sulfur atom. This structure gives it distinctive chemical properties and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
3768-61-4 |
|---|---|
Fórmula molecular |
C8H20N2S |
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
N-(diethylaminosulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
QNIJHQFUVWJCDA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)SN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


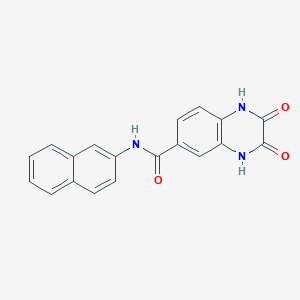

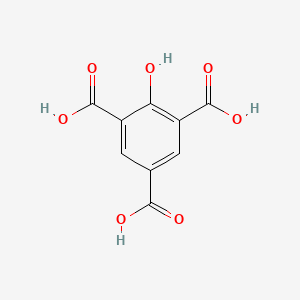
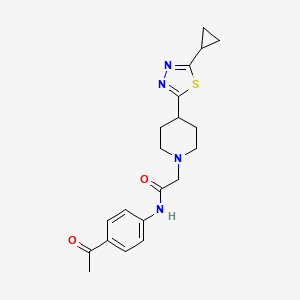
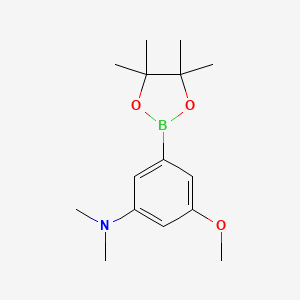
![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)

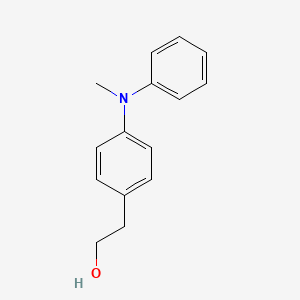
![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)

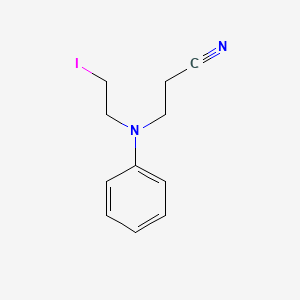
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
